

Benzidine acetate molecular formula and molecular weight

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Compound of Interest

Compound Name: *Benzidine acetate*

Cat. No.: *B1208285*

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Benzidine Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **benzidine acetate**, a compound of significant historical and ongoing interest in chemical and biomedical research. This document details its chemical properties, synthesis, analytical methodologies, and, crucially, its role in metabolic activation and carcinogenesis.

Core Data Presentation

The following tables summarize the key quantitative data for **benzidine acetate**.

Table 1: Physicochemical Properties of Benzidine Acetate

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂	[1][2]
Molecular Weight	244.29 g/mol	[1][2][3]
Appearance	White to pale yellow crystalline solid	[4]
Solubility	Soluble in water, acetic acid, and hydrochloric acid. Slightly soluble in ether.	[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **benzidine acetate** are critical for reproducible research.

Synthesis of Benzidine Acetate

While large-scale commercial production of benzidine has ceased in many countries due to its carcinogenicity, laboratory-scale synthesis for research purposes may be required. **Benzidine acetate** can be prepared by the direct reaction of benzidine with acetic acid.

Objective: To synthesize **benzidine acetate** from benzidine and acetic acid.

Materials:

- Benzidine
- Glacial acetic acid
- Ethanol (optional, for recrystallization)
- Beaker or Erlenmeyer flask
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- **Dissolution:** In a well-ventilated fume hood, dissolve a known molar amount of benzidine in a minimal amount of a suitable solvent, such as ethanol. Given that benzidine is soluble in acetic acid, direct dissolution in a stoichiometric excess of warm acetic acid is also a viable approach.
- **Reaction:** Slowly add a slight molar excess of glacial acetic acid to the benzidine solution while stirring continuously. The reaction is an acid-base neutralization and should proceed readily at room temperature.
- **Precipitation and Isolation:** If the product precipitates upon cooling, it can be isolated by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude **benzidine acetate**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
- **Drying:** Collect the purified crystals by filtration and dry them thoroughly in a desiccator.

Note: Benzidine is a known human carcinogen. All handling and synthesis steps must be performed with appropriate personal protective equipment (PPE) in a designated chemical fume hood.

Analytical Protocols

Accurate and sensitive detection of benzidine and its metabolites is crucial for toxicological studies and environmental monitoring.

Objective: To quantify benzidine and its acetylated metabolites in a sample matrix.

Instrumentation:

- High-Performance Liquid Chromatograph
- Reverse-phase C18 column

- Electrochemical or UV detector

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium acetate buffer (e.g., 0.1 M, pH 6.2)
- Methanol (HPLC grade)
- **Benzidine acetate** standard

Procedure:

- Sample Preparation:
 - For urine samples, a 2.0 mL aliquot is typically used.
 - Perform an extraction of the analyte(s) from the matrix. A common method involves liquid-liquid extraction with an organic solvent like chloroform, followed by back-extraction into an acidic aqueous phase. The pH is then neutralized, and the analyte is re-extracted into an organic solvent.
 - The final extract is often evaporated and reconstituted in the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase: A common mobile phase is a mixture of acetonitrile and ammonium acetate buffer. The exact ratio can be optimized for best separation.
 - Flow Rate: Typically 1.0 mL/minute.
 - Detection: Electrochemical detection is highly sensitive for benzidine. A potential of +0.7 V is often used. UV detection is also possible.
- Quantification: A calibration curve is generated using known concentrations of **benzidine acetate** standards. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Objective: To identify and quantify benzidine and its metabolites.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer
- Capillary column (e.g., DB-5ms)

Reagents:

- Derivatizing agent (e.g., heptafluorobutyric anhydride)
- Organic solvent (e.g., benzene, ethyl acetate)
- Internal standard (e.g., deuterated benzidine)

Procedure:

- Sample Preparation and Derivatization:
 - Extraction from the sample matrix is performed as described for HPLC.
 - To improve volatility and chromatographic performance, benzidine and its metabolites are often derivatized. This is commonly achieved by acylation with an agent like heptafluorobutyric anhydride.
- GC-MS Conditions:
 - Injector Temperature: Typically 250-280°C.
 - Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 2 minutes, then ramping to 300°C.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

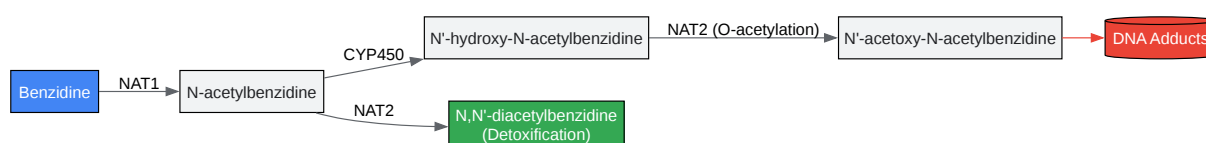
- Analysis: Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Signaling and Metabolic Pathways

The carcinogenicity of benzidine is a direct result of its metabolic activation to reactive intermediates that can form adducts with DNA.

Metabolic Activation of Benzidine

Benzidine itself is not the ultimate carcinogen. It undergoes a series of metabolic transformations, primarily in the liver, to become genotoxic. Key enzymes involved in this process include cytochrome P450s, N-acetyltransferases (NATs), and peroxidases.

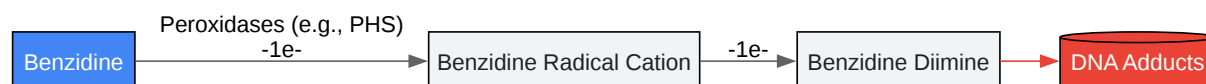


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Metabolic activation pathway of benzidine leading to DNA adduct formation.

Peroxidative Activation of Benzidine

In extrahepatic tissues such as the bladder epithelium, peroxidative activation is a significant pathway. Enzymes like prostaglandin H synthase (PHS) can oxidize benzidine to reactive intermediates.



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Peroxidative activation of benzidine in extrahepatic tissues.

The formation of DNA adducts from these reactive metabolites is a critical initiating event in benzidine-induced carcinogenesis. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately resulting in malignant transformation. Research into the specific types of DNA adducts formed and the cellular repair mechanisms involved is an active area of investigation.

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